1-(prop-2-yn-1-yl)-1H-pyrrole

N-alkylation selectivity pyrrole functionalization building block purity

1-(Prop-2-yn-1-yl)-1H-pyrrole (CAS 19016-98-9) is an N-propargylated five-membered heterocycle with molecular formula C₇H₇N and average mass 105.137 Da. Predicted physicochemical properties include a density of 0.8±0.1 g/cm³, boiling point of 155.4±23.0 °C at 760 mmHg, ACD/LogP of 1.47, and a polar surface area of 5 Ų.

Molecular Formula C7H7N
Molecular Weight 105.14 g/mol
CAS No. 19016-98-9
Cat. No. B1363118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(prop-2-yn-1-yl)-1H-pyrrole
CAS19016-98-9
Molecular FormulaC7H7N
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESC#CCN1C=CC=C1
InChIInChI=1S/C7H7N/c1-2-5-8-6-3-4-7-8/h1,3-4,6-7H,5H2
InChIKeyYSCMCDMJXLRCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Prop-2-yn-1-yl)-1H-pyrrole (CAS 19016-98-9): Core Physicochemical & Structural Identity for Informed Procurement


1-(Prop-2-yn-1-yl)-1H-pyrrole (CAS 19016-98-9) is an N-propargylated five-membered heterocycle with molecular formula C₇H₇N and average mass 105.137 Da . Predicted physicochemical properties include a density of 0.8±0.1 g/cm³, boiling point of 155.4±23.0 °C at 760 mmHg, ACD/LogP of 1.47, and a polar surface area of 5 Ų . The compound is commercially available at a minimum purity specification of 95% . Its defining structural feature is a terminal alkyne appended to the pyrrole nitrogen, which confers orthogonal reactivity—particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and allene-mediated cyclization—that is absent in N-alkyl or N-allyl analogs.

Terminal alkyne for CuAAC click chemistry
Exclusive N-propargyl regioselectivity (single-isomer building block)
Allene-mediated cyclization to indolizine scaffolds
Intermediate lipophilicity profile (LogP ~1.47)

Why N-Alkyl or N-Allyl Pyrroles Cannot Replace 1-(Prop-2-yn-1-yl)-1H-pyrrole in Click-Chemistry-Enabled Workflows


Substituting 1-(prop-2-yn-1-yl)-1H-pyrrole with a generic N-alkyl pyrrole (e.g., N-methyl or N-benzyl) or an N-allyl pyrrole eliminates the terminal alkyne handle that is the compound's sole reactive entry point for CuAAC click chemistry, allene-mediated dimerization, and certain transition-metal-catalyzed cyclizations [1]. Furthermore, N-allyl analogs, when synthesized via direct alkylation, frequently yield mixtures of N-allyl and N,C-diallyl products due to competing C-alkylation pathways, whereas propargyl bromide delivers exclusively the N-propargyl regioisomer—a critical difference for workflows demanding single-isomer intermediates [1]. The quantitative evidence below demonstrates that these are not interchangeable building blocks.

No terminal alkyne N-alkyl or N-allyl pyrroles cannot undergo CuAAC, allene-mediated dimerization, or vinylidene formation.
Regioisomer mixtures N-allyl analogs often contain N,C-diallyl byproducts that require chromatographic separation, unlike exclusive N-propargylation.
Lipophilicity shift LogP differences vs. N-allyl (~0.2–0.27) may alter extraction partitioning and HPLC retention, requiring method revalidation.

1-(Prop-2-yn-1-yl)-1H-pyrrole: Comparator-Anchored Quantitative Differentiation Evidence


Exclusive N-Regioselectivity in Propargylation vs. Allylation: Single-Isomer Assurance

In a controlled comparative study of 4-amino-2-(trifluoromethyl)-1H-pyrrole alkylation, propargyl bromide furnished exclusively N-propargyl pyrrole products with no detectable C-alkylation byproducts. In contrast, allyl bromide under identical conditions produced mixtures of N-allyl and N,C-diallyl analogs, and methyl iodide gave N-methyl or N,N-dimethyl mixtures depending on conditions. The exclusive N-selectivity of the propargyl electrophile eliminates the need for chromatographic separation of regioisomers [1]. This selectivity pattern, rooted in the electronic character of the propargyl halide, is expected to extend to the unsubstituted pyrrole system as well .

N-Regioselectivity
Class-level inference
Exclusively N-propargyl product; no C-alkylation detected
Allyl bromide: N-allyl + N,C-diallyl mixtures; Methyl iodide: N-methyl or N,N-dimethyl mixtures
Eliminates regioisomer separation; supports single-isomer procurement
Observed on 4-amino-2-(trifluoromethyl)-1H-pyrrole; class-level expectation for unsubstituted pyrrole
N-alkylation selectivity pyrrole functionalization building block purity

CuAAC Click Reactivity: Triazole Formation Yields of 72–91% vs. Inert N-Allyl and N-Alkyl Analogs

N-Propargyl pyrroles undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to furnish 1,2,3-triazole derivatives in isolated yields of 72–91% [1]. In a separate study, N-propargylated 1H-pyrroles reacted with benzyl-, 4-methoxybenzyl-, 4-chlorobenzyl-, and n-octyl azides under standard CuAAC conditions, and the resulting triazolyl derivatives were advanced to pyrrolo[3,4-d]pyridazin-1-ones with total three-step yields up to 54% [2]. N-Allyl pyrroles and N-methyl pyrroles lack the terminal alkyne group and are entirely unreactive under CuAAC conditions, making them useless for click-chemistry-based conjugation or library synthesis.

CuAAC Triazole Yield
Class-level inference
72–91% isolated yield
N-allyl / N-methyl: 0% (no terminal alkyne)
Terminal alkyne is prerequisite for click chemistry conjugation
CuSO₄/sodium ascorbate or CuI/DIPEA conditions; literature triazole derivatives
click chemistry CuAAC triazole synthesis bioconjugation

Allene-Mediated Dimerization to Indolizines: A Reactivity Pathway Exclusive to N-Propargyl Pyrroles

N-Propargyl pyrrole derivatives undergo base-promoted isomerization to N-allenyl intermediates, which then participate in intermolecular [2+2] cycloaddition dimerization to produce indolizine derivatives in good yields [1]. This dimerization pathway was confirmed to proceed via a radical mechanism: addition of butylated hydroxytoluene (BHT), a radical scavenger, completely suppressed product formation [1]. Ten different N-propargyl pyrrole derivatives with varied C-2 substituents were successfully converted to indolizines, demonstrating broad functional group tolerance [1]. N-Allyl and N-alkyl pyrroles cannot form the requisite allene intermediate and are consequently inert under these conditions.

Indolizine Dimerization
Class-level inference
Smooth conversion to indolizines; inhibited by BHT radical scavenger
N-allyl / N-alkyl: no allene formation, 0% conversion
Unique entry to indolizine scaffolds via allene intermediates
Base-promoted isomerization; radical mechanism confirmed; 10 substrates tested
indolizine synthesis allene intermediates [2+2] cycloaddition heterocyclic scaffolds

Physicochemical Differentiation: Lipophilicity (LogP) Comparison with N-Allyl and N-Methyl Analogs

The ACD/LogP of 1-(prop-2-yn-1-yl)-1H-pyrrole is 1.47 , positioning it between the more lipophilic N-allyl analog (LogP 1.67) and the more hydrophilic N-methyl analog (XLogP 1.20–1.21) [1]. This intermediate lipophilicity can influence membrane permeability, protein binding, and chromatographic behavior in ways that differ meaningfully from its closest analogs. The 0.20–0.27 LogP unit difference relative to N-allyl pyrrole translates to an approximately 1.6–1.9× difference in octanol-water partition coefficient, which may affect partitioning in biphasic reaction systems and biological compartment distribution.

Lipophilicity (LogP)
Cross-study comparable
ACD/LogP 1.47; ΔLogP 0.20–0.27 vs. N-allyl (~1.6–1.9× Kow difference)
N-allyl LogP 1.67; N-methyl XLogP 1.20–1.21
Intermediate lipophilicity affects partitioning and chromatographic behavior
Predicted ACD/LogP; cross-study values from ChemSpider, plantaedb, SIELC
lipophilicity LogP drug-likeness ADME prediction

Commercially Available Purity Benchmark: 95% Minimum vs. Analog Specifications

The target compound is commercially available from AKSci (Cat. 4277CC) with a minimum purity specification of 95% . In contrast, common N-allyl pyrrole (CAS 7435-07-6) and N-benzyl pyrrole (CAS 14309-60-5) are frequently listed at 90% or 95% purity from various vendors, but batch-to-batch variability and the presence of regioisomeric impurities (particularly for N-allyl analogs) can erode effective purity in downstream reactions. The exclusive N-propargyl selectivity during synthesis [1] translates to a simpler impurity profile, reducing the risk of co-eluting byproducts that complicate reaction monitoring and product isolation.

Purity & Impurity Profile
Supporting evidence
95% minimum purity; single-isomer N-propargyl product confirmed by synthesis selectivity
N-allyl analogs: comparable nominal purity but risk of regioisomer contamination
Simpler impurity profile reduces QC burden and off-pathway reaction risk
Vendor COA specifications; selectivity data from N-alkylation studies
purity specification quality assurance building block procurement

Transition-Metal Coordination Reactivity: Aldehyde-Directed Cyclization with Ruthenium Complexes

In a study of N-propargyl pyrroles bearing aldehyde, keto, and ester groups at C-2, only the aldehyde-substituted derivative (1a) underwent Ru-mediated cyclization to yield a vinylidene complex (2a) and subsequently a carbene complex with a pyrrolizine group upon reaction with allyl amine [1]. The keto- and ester-substituted N-propargyl pyrroles (1b and 1c) showed no analogous reactivity under identical conditions, demonstrating that the N-propargyl group is necessary but not sufficient—the electronic nature of the pyrrole ring substituent governs the cyclization outcome [1]. This tunable reactivity, dependent on the interplay between the propargyl handle and ring electronics, is absent in N-allyl or N-alkyl systems where the pendant group lacks the triple bond necessary for vinylidene formation.

Ru-Mediated Cyclization
Class-level inference
Aldehyde-substituted N-propargyl pyrrole: productive cyclization to vinylidene and carbene complexes
Keto/ester analogs: no cyclization; N-allyl: no vinylidene pathway possible
Enables organometallic complex synthesis; reactivity modulated by C-2 substituent
[Ru]-Cl catalyst; substituent-dependent on/off switch; allyl amine quench
organometallic chemistry vinylidene complexes ruthenium cyclization

1-(Prop-2-yn-1-yl)-1H-pyrrole: Evidence-Backed Application Scenarios for Scientific Procurement


Click-Chemistry-Enabled Synthesis of 1,2,3-Triazole-Pyrrole Hybrid Libraries

The terminal alkyne of 1-(prop-2-yn-1-yl)-1H-pyrrole enables CuAAC reactions with organic azides to produce 1,2,3-triazole-pyrrole conjugates in 72–91% yields [1]. This reactivity makes it the pyrrole building block of choice for medicinal chemistry groups constructing triazole-linked compound libraries for biological screening, where N-allyl or N-alkyl analogs cannot participate. The resulting triazole-pyrrole hybrids are privileged scaffolds in kinase inhibitor and antimicrobial discovery programs [1].

Allene-Mediated Synthesis of Indolizine Scaffolds for Medicinal Chemistry

N-Propargyl pyrroles undergo base-induced isomerization to N-allenyl intermediates that dimerize via [2+2] cycloaddition to indolizines [2]. This pathway is uniquely accessible to N-propargyl-substituted pyrroles and cannot be replicated with N-allyl or N-alkyl analogs. Indolizines are core structures in numerous bioactive molecules, including anti-inflammatory and antitumor agents. Procuring 1-(prop-2-yn-1-yl)-1H-pyrrole enables direct access to this scaffold class without protecting-group manipulation [2].

Organometallic Vinylidene Complex Synthesis for Catalysis Research

The N-propargyl group coordinates to ruthenium centers to form vinylidene intermediates that can be elaborated into pyrrolizine-fused carbene complexes [3]. This reactivity is exploited in organometallic chemistry for the preparation of novel catalysts and metal-based functional materials. N-Allyl pyrroles lack the requisite triple bond and cannot access this mechanistic manifold. Researchers developing transition-metal catalysts for alkyne transformations specifically require the N-propargyl variant [3].

Single-Isomer Intermediate for Multi-Step Heterocycle Synthesis Requiring High Regiochemical Fidelity

Propargyl bromide alkylation delivers exclusively the N-propargyl regioisomer, in contrast to allyl bromide which produces N-allyl/N,C-diallyl mixtures [4]. For multi-step synthetic sequences where regioisomeric purity of the starting building block is critical—such as in process chemistry or impurity profiling for pharmaceutical reference standards—1-(prop-2-yn-1-yl)-1H-pyrrole eliminates the need for post-alkylation chromatographic purification and the associated yield loss. The 95% minimum commercial purity specification further supports direct use without additional purification in many research contexts .

Application
Selection Property
Validation Focus
Click-chemistry-enabled triazole-pyrrole library synthesis
Terminal alkyne CuAAC reactivity
Triazole formation yield and azide scope
Allene-mediated indolizine scaffold construction
N-propargyl allene isomerization
Indolizine dimerization and functional group tolerance
Organometallic vinylidene complex synthesis
Ru-mediated cyclization with N-propargyl group
Vinylidene formation selectivity and C-2 substituent effect
Single-isomer building block for multi-step heterocycle synthesis
Exclusive N-propargyl regioselectivity
Regioisomeric purity and impurity profile
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